Lecithin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils.

Soluble in about 12 parts cold absolute alcohol

Synonyms

Canonical SMILES

Isomeric SMILES

Liver health

- Nonalcoholic Fatty Liver Disease (NAFLD): Early research suggests PC supplementation might improve liver function in people with NAFLD. A study showed some improvement in liver enzymes after treatment with PC compared to a placebo []. However, more research is needed to confirm these findings.

Cognitive function

- Memory: Some studies have explored the link between PC and memory. One study found that a single dose of PC improved some aspects of memory in healthy young adults []. However, further research is necessary to determine the long-term effects and effectiveness for memory improvement in different populations.

- Neurodegenerative diseases: Due to its role in acetylcholine production, a brain chemical involved in memory, researchers are investigating PC's potential benefits for conditions like Alzheimer's disease. However, current evidence for its effectiveness in treating these diseases is inconclusive [].

Other potential applications

- Fat metabolism: PC's detergent-like properties are being explored for its ability to break down fat. Research suggests that phosphatidylcholine injections might be effective in reducing localized fat deposits, although more studies are needed to confirm safety and efficacy.

- Ulcerative colitis: Some scientific evidence suggests PC may be beneficial in managing ulcerative colitis, an inflammatory bowel disease [].

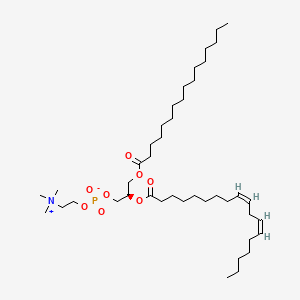

Lecithin is a complex mixture of fatty substances found in both plant and animal tissues, primarily composed of glycerophospholipids. It is amphiphilic, meaning it possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, making it an effective emulsifier and stabilizer in various applications. Lecithin can be derived from sources such as soybeans, egg yolks, sunflower seeds, and marine foods. Its primary components include phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and phosphatidylserine, among others .

- Hydrolysis: The enzymatic removal of fatty acids from phospholipids can produce lysophospholipids.

- Oxidation: Lecithins are susceptible to autoxidation, which can lead to the formation of free radicals and degradation products.

- Complexation: Lecithins can interact with metal ions or other compounds, affecting their stability and functionality .

These reactions are significant in food processing and pharmaceutical applications, influencing the stability and efficacy of lecithin-containing products.

Lecithin plays a crucial role in biological processes:

- Cell Membrane Structure: It is a key component of cell membranes, contributing to their fluidity and integrity.

- Neurotransmission: Lecithin is a major source of choline, which is essential for synthesizing acetylcholine—a neurotransmitter involved in muscle control and memory.

- Cholesterol Regulation: Research suggests that lecithin may help lower levels of low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol .

Additionally, lecithin has been studied for its potential benefits in conditions such as liver disease, gallbladder disease, and anxiety disorders .

Lecithin can be synthesized through various methods:

- Extraction: Commonly derived from soybeans or egg yolks using solvents like hexane or ethanol. Cold pressing is also used for sunflower lecithin to avoid chemical residues.

- Enzymatic Hydrolysis: This method modifies lecithin by removing specific fatty acids to enhance its emulsifying properties.

- Fractionation: Involves separating different phospholipids based on their solubility in alcohols like ethanol .

These methods allow for the production of lecithin with tailored properties for specific applications.

Lecithin has diverse applications across various industries:

- Food Industry: Used as an emulsifier in products like margarine, chocolates, and baked goods.

- Pharmaceuticals: Acts as a stabilizer in drug formulations and supplements.

- Cosmetics: Functions as an emollient and moisturizer in skincare products.

- Industrial Uses: Employed in paints, lubricants, and plastics as a release agent or anti-gumming agent .

Its versatility makes lecithin a valuable ingredient across multiple sectors.

Research on the interactions of lecithin with other compounds is limited but suggests potential benefits:

- Drug Interactions: While no significant interactions have been documented with medications, individuals should consult healthcare providers before combining lecithin supplements with other treatments.

- Nutritional Synergy: Lecithin may enhance the absorption of fat-soluble vitamins (A, D, E, K) due to its emulsifying properties .

Further studies are necessary to fully understand these interactions.

Lecithin shares similarities with several compounds but remains unique due to its specific composition and properties. Here are some comparable compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Phosphatidylcholine | Glycerophospholipid | Major component of lecithin; involved in cell membranes. |

| Phosphatidylethanolamine | Glycerophospholipid | Important for membrane fusion; less common than phosphatidylcholine. |

| Phosphatidylserine | Glycerophospholipid | Plays a role in apoptosis; not typically classified as lecithin. |

| Sphingomyelin | Sphingolipid | Found mainly in animal tissues; different backbone structure compared to glycerophospholipids. |

Lecithin's unique combination of fatty acids and phospholipids distinguishes it from these similar compounds, particularly in its application as an emulsifier and its role in biological functions .

Physical Description

Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline]

Color/Form

Light-brown to brown, viscous semiliquid

Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2097 of 2100 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Endosulfan is an organochlorine pesticide commonly found in aquatic environments that has been found to reduce thermal tolerance of fish. Lipotropes such as the food additive, Lecithin has been shown to improve thermal tolerance in fish species. This study was conducted to evaluate the role of lipotropes (lecithin) for enhancing the thermal tolerance of Chanos chanos reared under sublethal low dose endosulfan-induced stress. Two hundred and twenty-five fish were distributed randomly into five treatments, each with three replicates. Four isocaloric and isonitrogenous diets were prepared with graded levels of lecithin: normal water and fed with control diet (En0/L0), endosulfan-treated water and fed with control diet (En/L0), endosulfan-treated water and fed with 1% (En/L1%), 1.5% (En/L 1.5%) and 2% (En/L 2%) lecithin supplemented feed. The endosulfan in treated water was maintained at the level of 1/40th of LC50 (0.52ppb). At the end of the five weeks, critical temperature maxima (CTmax), lethal temperature maxima (LTmax), critical temperature minima (CTmin) and lethal temperature minima (LTmin) were Determined. There was a significant (P<0.01) effect of dietary lecithin on temperature tolerance (CTmax, LTmax, CTmin and LTmin) of the groups fed with 1, 1.5 and 2% lecithin-supplemented diet compared to control and endosulfan-exposed groups. Positive correlations were observed between CT max and LTmax (R(2)=0.934) as well as between CTmin and LTmin (R(2)=0.9313). At the end of the thermal tolerance study, endosulfan-induced changes in cellular stress enzymes (Catalase, SOD and GST in liver and gill and neurotansmitter enzyme, brain AChE) were significantly (p<0.01) improved by dietary lecithin. We herein report the role of lecithin in enhancing the thermal tolerance and protection against cellular stress in fish exposed to an organochlorine pesticide.

/EXPL THER/ Suitability of liquid lecithin (i.e., solution of lecithin in soy bean oil with ~60% w/w of phospholipids) for formation of gels, upon addition of water solution of poloxamer 407, was investigated, and formulated systems were evaluated as carriers for percutaneous delivery of ibuprofen. Formulation study of pseudo-ternary system liquid lecithin/poloxamer 407/water at constant liquid lecithin/poloxamer 407 mass ratio (2.0) revealed that minimum concentrations of liquid lecithin and poloxamer 407 required for formation of gel like systems were 15.75% w/w and 13.13% w/w, respectively, while the maximum content of water was 60.62% w/w. The systems comprising water concentrations in a range from 55 to 60.62% w/w were soft semisolids suitable for topical application, and they were selected for physicochemical and biopharmaceutical evaluation. Analysis of conductivity results and light microscopy examination revealed that investigated systems were water dilutable dispersions of spherical oligolamellar associates of phospholipids and triglyceride molecules in the copolymer water solution. Rheological behavior evaluation results indicated that the investigated gels were thermosensitive shear thinning systems. Ibuprofen (5% w/w) was incorporated by dispersing into the previously prepared carriers. Drug-loaded systems were physically stable at storage temperature from 5 +/- 3 °C to 40 +/- 2 °C, for 30 days. In vitro ibuprofen release was in accordance with the Higuchi model (rH>0.95) and sustained for 12 hr. The obtained results implicated that formulated LLPBGs, optimized regarding drug release and organoleptic properties, represent promising carriers for sustained percutaneous drug delivery of poorly soluble drugs.

/EXPL THER/ Some dietary factors could inhibit lead toxicity. The aim of this study was to evaluate the effect of dietary compounds rich in unsaturated fatty acids (FA) on blood lead level, lipid metabolism, and vascular reactivity in rats. Serum metallothionein and organs' lead level were evaluated with the aim of assessing the possible mechanism of unsaturated FA impact on blood lead level. For three months, male Wistar rats that were receiving drinking water with (100 ppm Pb) or without lead acetate were supplemented per os daily with virgin olive oil or linseed oil (0.2 mL/kg b.w.) or egg derived lecithin fraction: "super lecithin" (50 g/kg b.w.). Mesenteric artery was stimulated ex vivo by norepinephrine (NE) administered at six different doses. Lecithin supplementation slightly reduced pressor responses of artery to NE. Lead administered to rats attenuated the beneficial effect of unsaturated FA on lipid metabolism and vascular reactivity to adrenergic stimulation. On the other hand, the super lecithin and linseed oil that were characterized by low omega-6 to omega-3 ratio (about 1) reduced the blood lead concentration. This effect was observed in lead poisoned rats (p < 0.0001) and also in rats nonpoisoned with lead (p < 0.05).

For more Therapeutic Uses (Complete) data for LECITHINS (9 total), please visit the HSDB record page.

Other CAS

Wikipedia

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Skin conditioning; Antistatic; Emollient; Emulsifying

Methods of Manufacturing

General Manufacturing Information

Not Known or Reasonably Ascertainable

Lecithins: ACTIVE

The lecithins are mixtures of diglycerides of fatty acids linked to the choline ester of phosphoric acid. The lecithins are classed as phosphoglycerides or phosphatides (phospholipids).

The plural term lecithins refers to emulsifying agents, such as soybean preparations (soy lecithin contains 18-20% phosphatidylcholine).

Commercial grades of natural lecithin are reported to contain a potent vasodepressor substance.

Commercial lecithin is a mixture of acetone-insoluble phosphatides. FCC /Food Chemicals Codex/ specifies not less than 50% acetone-insoluble matter (phosphatides).

For more General Manufacturing Information (Complete) data for LECITHINS (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Lecithin can be determined by using phospholipase D, which catalyzes its hydrolytic cleavage to form choline. The choline generated is subsequently measured as Reinecke salt. The method of choice, however, involves the use of phospholipase C from Bacillus cereus and of alkaline phosphatase to hydrolyze lecithin ... followed by heat inactivation of alkaline phosphatase and determination of choline.